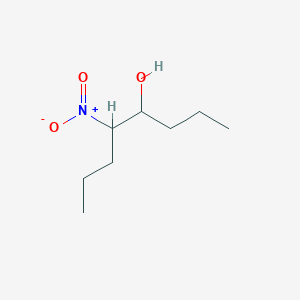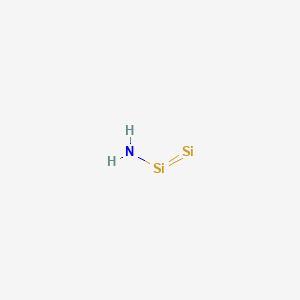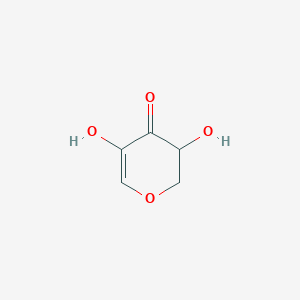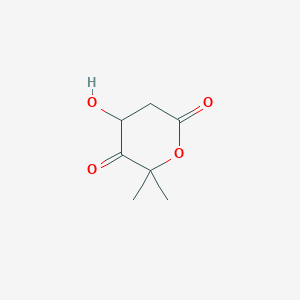![molecular formula C10H20N+ B14274140 3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium CAS No. 137246-50-5](/img/structure/B14274140.png)
3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction and methylation steps . The reaction conditions often require the use of strong bases and reducing agents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of protozoa by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the protozoan’s ability to replicate and survive .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.2]nonane: Similar structure but with different substitution patterns.
3-Azabicyclo[3.2.2]nonane: Lacks the dimethyl substitution at the 3-position.
Uniqueness
3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at the 3-position enhance its stability and reactivity compared to other azabicyclo compounds .
Propiedades
Número CAS |
137246-50-5 |
|---|---|
Fórmula molecular |
C10H20N+ |
Peso molecular |
154.27 g/mol |
Nombre IUPAC |
3,3-dimethyl-3-azoniabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C10H20N/c1-11(2)7-9-3-4-10(8-11)6-5-9/h9-10H,3-8H2,1-2H3/q+1 |
Clave InChI |
YRGRAYWIIXQMRX-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CC2CCC(C1)CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)



silane](/img/structure/B14274070.png)
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)

![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)


![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)


